Coenzyme M (commonly known by its salt form, Mesna) is a synthetic sulfhydryl (thiol) compound and is used for prophylaxis of Ifosfamide and cyclophosphamide induced hemorrhagic cystitis.

2-mercaptoethanesulfonic acid is a Cytoprotective Agent.

A sulfhydryl compound used to prevent urothelial toxicity by inactivating metabolites from ANTINEOPLASTIC AGENTS, such as IFOSFAMIDE or CYCLOPHOSPHAMIDE.

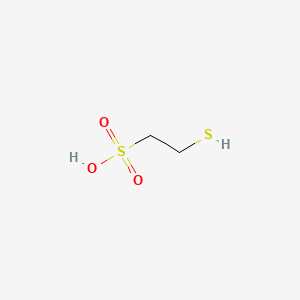

2-Mercaptoethanesulfonic acid

CAS No.: 9005-46-3

Cat. No.: VC12002456

Molecular Formula: C2H6O3S2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 9005-46-3 |

|---|---|

| Molecular Formula | C2H6O3S2 |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | 2-sulfanylethanesulfonic acid |

| Standard InChI | InChI=1S/C2H6O3S2/c3-7(4,5)2-1-6/h6H,1-2H2,(H,3,4,5) |

| Standard InChI Key | ZNEWHQLOPFWXOF-UHFFFAOYSA-N |

| SMILES | C(CS(=O)(=O)O)S |

| Canonical SMILES | C(CS(=O)(=O)O)S |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Mercaptoethanesulfonic acid () is characterized by a sulfonic acid group () and a thiol () group separated by an ethylene bridge. Its molecular weight is 142.197 g/mol, with a density of 1.25 g/cm³ . The compound’s exact mass is 141.976 Da, and its polar surface area (PSA) of 101.55 Ų reflects high hydrophilicity . The thiol group’s nucleophilicity and the sulfonic acid’s stability under physiological conditions make it uniquely suited for biochemical reactions.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 142.197 g/mol | |

| Density | 1.25 g/cm³ | |

| LogP (Partition Coefficient) | 0.884 | |

| Refractive Index | 1.539 |

Industrial Synthesis and Production

Alkylation of Sodium Sulfite

A patented method involves the reaction of sodium sulfite () with 1,2-dichloroethane in the presence of sodium bromide () as a catalyst . This accelerates the formation of sodium 2-chloroethanesulfonate, which subsequently reacts with thiourea to yield 2-S-thiuronium sulfonate. Ammonolysis in an inert atmosphere converts this intermediate into the guanidinium salt, which is neutralized to produce 2-mercaptoethanesulfonic acid .

Key Reaction Steps

-

Alkylation:

-

Thiourea Reaction:

-

Ammonolysis and Neutralization:

This method achieves high yields by optimizing bromide catalysis and reaction concentration .

Biological Roles and Enzymatic Mechanisms

Role in Methanogenesis

In methanogenic Archaea, CoM serves as a methyl carrier in the terminal step of methane formation:

Here, methyl-coenzyme M reductase catalyzes the reduction of the methyl group to methane .

Bacterial Epoxide Carboxylation

In Xanthobacter strain Py2, CoM facilitates epoxypropane carboxylation via a four-component system :

Reaction Steps

-

Epoxide Ring Opening:

Component I catalyzes CoM addition to epoxypropane, forming 2-(2-hydroxypropylthio)ethanesulfonate . -

Dehydrogenation:

Components III and IV oxidize R- and S-enantiomers of the hydroxypropyl adduct to 2-(2-ketopropylthio)ethanesulfonate using NAD⁺ . -

Carboxylation:

Component II cleaves the ketopropyl adduct, incorporating CO₂ to form acetoacetate and regenerating CoM .

Enzyme Specific Activities

Data from purified components reveal distinct catalytic efficiencies:

| Reaction Step | Component | Specific Activity (µmol/min/mg) |

|---|---|---|

| Racemic-epoxypropane + CoM → hydroxypropyl–CoM | I | 11.8 |

| R-epoxypropane + CoM → R-hydroxypropyl–CoM | I | 15.0 |

| S-epoxypropane + CoM → S-hydroxypropyl–CoM | I | 8.0 |

| R-hydroxypropyl–CoM → ketopropyl–CoM + NADH | III | 45.7 |

| S-hydroxypropyl–CoM → ketopropyl–CoM + NADH | IV | 38.1 |

| Ketopropyl–CoM + CO₂ → acetoacetate + CoM | II | 2.5 |

Structural Specificity and Cofactor Analogues

Cofactor Activity of Derivatives

The sulfonate and thiol groups are critical for CoM’s function. Substitution at the thiol or sulfonate moieties drastically reduces activity:

| Compound | Analog Concentration Required (nM) |

|---|---|

| H-S-CoM | 12.5 |

| HOCH₂-S-CoM | 11.2 |

| CH₃-S-CoM | 13.8 |

| CH₃CH₂-S-CoM | 13.8 |

| (CH₃)₂-S-CoM | 40,000 |

| -OOCCH₂-S-CoM | 66,000 |

Bulky or charged substituents (e.g., -OOCCH₂-) increase the concentration required for activity by 3–4 orders of magnitude, underscoring the necessity of a small, uncharged thiol group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume